Home > Products > Screening Compounds P40501 > Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate - 99951-44-7

Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Catalog Number: EVT-3569024
CAS Number: 99951-44-7
Molecular Formula: C10H11ClN4O2
Molecular Weight: 254.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Hydroxy-5-methyl-7-n-propyl-8-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-[1,2,4]triazolo[1,5-c]pyrimidine (UP 269-6, Ripisartan)

Compound Description: UP 269-6, also known as Ripisartan, is a non-peptide angiotensin II antagonist. It is currently in phase II clinical trials for hypertension and chronic heart failure []. The paper focuses on developing a new, industrially scalable synthesis for this compound.

Relevance: This compound shares the [, , ]triazolo[1,5-c]pyrimidine core structure with methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. Although the substitution patterns differ significantly, the presence of this core structure in a clinically relevant drug highlights the potential of this chemical class.

Reference:

[1] G. Leclerc et al., "New process for the synthesis of UP 269-6, a 1,2,4-triazolo[1,5-c]pyrimidine derivative as a potent orally active angiotensin ii antagonist", Journal of Medicinal Chemistry, vol. 38, no. 2, pp. 380-382, 1995.

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Compound Description: This compound represents a novel structure synthesized through the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []. It demonstrated high potency as an antitumor agent against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines in vitro, surpassing the activity of cisplatin [].

Reference:

[2] I. F. Zeid et al., "Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate", Zeitschrift für Naturforschung B, vol. 64, no. 1, pp. 114-120, 2009.

5-Chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Relevance: This compound exhibits a close structural resemblance to methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. Both compounds share the [, , ]triazolo[1,5-a]pyrimidine core structure, a chlorine substituent at the 7-position, and a bulky hydrophobic group at the 5-position. The presence of a trifluorophenyl group in this compound, compared to the carboxylate in the target compound, suggests potential modifications for exploring structure-activity relationships. The potent fungicidal activity of this related compound suggests that the [, , ]triazolo[1,5-a]pyrimidine scaffold, particularly with substitutions at the 5- and 7-positions, represents a promising area for developing new antifungal agents, potentially including analogs of methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate.

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate (MRS 1523)

Compound Description: MRS 1523 is a selective adenosine A3 antagonist. Research indicates that it can delay irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro [].

Reference:

[6] S. Gessi et al., "A 3 adenosine receptor antagonists delay irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA 1 hippocampus in vitro", British Journal of Pharmacology, vol. 147, no. 4, pp. 524-532, 2006.

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

Compound Description: Similar to MRS 1523, MRS 1220 acts as a selective adenosine A3 antagonist []. Its presence in the research further highlights the interest in this receptor subtype as a potential therapeutic target.

Reference:

[6] S. Gessi et al., "A 3 adenosine receptor antagonists delay irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA 1 hippocampus in vitro", British Journal of Pharmacology, vol. 147, no. 4, pp. 524-532, 2006.

N-(2-methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

Compound Description: VUF 5574 is another example of a selective adenosine A3 antagonist identified in the research [].

Reference:

[6] S. Gessi et al., "A 3 adenosine receptor antagonists delay irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA 1 hippocampus in vitro", British Journal of Pharmacology, vol. 147, no. 4, pp. 524-532, 2006.

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

Compound Description: This compound also demonstrates activity as an adenosine A3 antagonist [], highlighting the continued research interest in this receptor subtype.

Reference:

[6] S. Gessi et al., "A 3 adenosine receptor antagonists delay irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA 1 hippocampus in vitro", British Journal of Pharmacology, vol. 147, no. 4, pp. 524-532, 2006.

Properties

CAS Number

99951-44-7

Product Name

Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

IUPAC Name

methyl 7-chloro-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Molecular Formula

C10H11ClN4O2

Molecular Weight

254.67 g/mol

InChI

InChI=1S/C10H11ClN4O2/c1-5(2)6-4-7(11)15-10(12-6)13-8(14-15)9(16)17-3/h4-5H,1-3H3

InChI Key

BIPTTZMZSCIYMX-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC

Canonical SMILES

CC(C)C1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.